molecular formula C10H4BrFO4 B6177696 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid CAS No. 865449-64-5

7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B6177696
CAS No.: 865449-64-5
M. Wt: 287.04 g/mol
InChI Key: LASKOAQHGLKHNC-UHFFFAOYSA-N
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Description

7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid: is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features bromine and fluorine substituents, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable chromene derivative.

    Fluorination: The fluorine atom is introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Oxidation: The chromene ring is oxidized to introduce the oxo group, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide (CO2) under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: More oxidized chromene derivatives

    Reduction: Hydroxylated chromene derivatives

    Substitution: Various substituted chromene derivatives depending on the nucleophile used

Scientific Research Applications

7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid
  • 7-chloro-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid
  • 7-bromo-4-oxo-4H-chromene-2-carboxylic acid

Uniqueness

7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in various biological applications.

Properties

CAS No.

865449-64-5

Molecular Formula

C10H4BrFO4

Molecular Weight

287.04 g/mol

IUPAC Name

7-bromo-6-fluoro-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C10H4BrFO4/c11-5-2-8-4(1-6(5)12)7(13)3-9(16-8)10(14)15/h1-3H,(H,14,15)

InChI Key

LASKOAQHGLKHNC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)OC(=CC2=O)C(=O)O

Purity

95

Origin of Product

United States

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